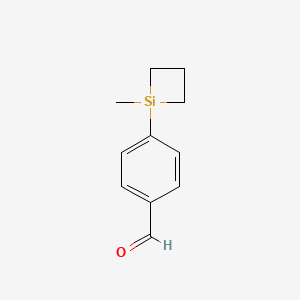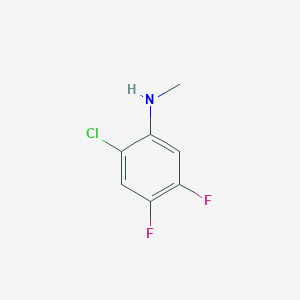
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, a nitro group, and a cyclopentanecarbonitrile moiety
Vorbereitungsmethoden
The synthesis of 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base to form the benzyloxy group.
Nitration: The benzyloxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: The nitrated intermediate is reacted with methanol in the presence of a catalyst to introduce the methoxy group.
Cyclopentanecarbonitrile formation: Finally, the intermediate is reacted with cyclopentanecarbonitrile under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative solvents.
Analyse Chemischer Reaktionen
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines.
Substitution: The methoxy and benzyloxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like methanol, ethanol, and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)cyclopentanecarbonitrile can be compared with similar compounds such as:
1-(4-(Benzyloxy)-5-chloro-2-nitrophenyl)cyclopentanecarbonitrile: This compound has a chloro group instead of a methoxy group, which can affect its reactivity and biological activity.
1-(4-(Benzyloxy)-5-methoxy-2-aminophenyl)cyclopentanecarbonitrile: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C20H20N2O4 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
1-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C20H20N2O4/c1-25-18-11-16(20(14-21)9-5-6-10-20)17(22(23)24)12-19(18)26-13-15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 |
InChI-Schlüssel |
CKPJOZOYIFCUGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2(CCCC2)C#N)[N+](=O)[O-])OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)
![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)


![N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12832913.png)


![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)

![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)

